
Srx246
概要
説明
SRX246は、API-246としても知られており、小分子の中枢作用性、高選択的バソプレシンV1A受容体拮抗薬です。アゼバン製薬は、感情障害と怒りの障害の治療薬として調査を行っています。この化合物はアゼチジノン誘導体であり、リード化合物としてLY-307174から開発されました .
準備方法
SRX246の合成は、アゼチジノンコアの調製から始まるいくつかのステップを含みます。合成経路には、次のステップが含まれます。
アゼチジノン環の形成: これは、特定の条件下で適切な前駆体の環化を伴います。
アゼチジノン環の官能基化:
精製と単離: 最終生成物は、クロマトグラフィーや再結晶などの技術を使用して精製され、純粋な形のthis compoundが得られます.
化学反応の分析
SRX246は、次のようないくつかの種類の化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。
還元: this compoundは、適切な還元剤を使用して還元されて、還元された誘導体を形成することができます。
これらの反応で使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進するさまざまな触媒などがあります。これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。
科学研究における用途
This compoundには、次のようないくつかの科学研究における用途があります。
化学: アゼチジノン誘導体の反応性と特性を研究するためのモデル化合物として使用されます。
生物学: this compoundは、さまざまな生物学的プロセスにおけるバソプレシンV1A受容体の役割を調査するために使用されます。
医学: この化合物は、感情障害と怒りの障害、ならびに心的外傷後ストレス障害の治療における潜在的な治療効果について研究されています.
科学的研究の応用
SRX246 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and properties of azetidinone derivatives.
Biology: this compound is used to investigate the role of vasopressin V1A receptors in various biological processes.
Industry: This compound is used in the development of new pharmaceuticals targeting vasopressin receptors.
作用機序
SRX246は、バソプレシンV1A受容体に選択的に結合して拮抗することにより効果を発揮します。この作用は、脅威に対する生理的および感情的な反応を調節する神経ペプチドであるバソプレシンの効果をブロックします。バソプレシンの作用を阻害することにより、this compoundは不安、恐怖、および攻撃的な行動を軽減します .
類似の化合物との比較
This compoundは、V1A受容体に対する高い選択性と特異性により、他のバソプレシン受容体拮抗薬とは異なります。類似の化合物には、次のようなものがあります。
ABT-436: 異なる薬物動態特性を持つ、別のバソプレシンV1A受容体拮抗薬です。
バロバプタン: 自閉症スペクトラム障害における社会性の欠損の治療における可能性について研究されている、バソプレシンV1A受容体拮抗薬です。
This compoundは、血液脳関門を通過する能力と優れた薬物動態プロファイルにより、中枢神経系の障害の治療のための有望な候補となっています .
類似化合物との比較
SRX246 is unique compared to other vasopressin receptor antagonists due to its high selectivity and specificity for the V1A receptor. Similar compounds include:
ABT-436: Another vasopressin V1A receptor antagonist with different pharmacokinetic properties.
Balovaptan: A vasopressin V1A receptor antagonist studied for its potential in treating social deficits in autism spectrum disorder.
Nelivaptan: A vasopressin V1A receptor antagonist with applications in treating anxiety and stress-related disorders.
This compound stands out due to its ability to cross the blood-brain barrier and its excellent pharmacokinetic profile, making it a promising candidate for treating central nervous system disorders .
生物活性
SRX246 is a selective antagonist of the vasopressin V1A receptor, developed primarily for its potential therapeutic effects in various neuropsychiatric disorders, including aggression, anxiety, and depression. This compound has garnered attention due to its ability to penetrate the blood-brain barrier and modulate central nervous system (CNS) activity, particularly in response to stress and emotional stimuli.
Vasopressin is a neuropeptide that plays a significant role in regulating social behavior, aggression, and emotional responses. This compound selectively blocks the V1A receptor, which is predominantly expressed in the limbic system and other cortical regions involved in emotional regulation. By inhibiting this receptor, this compound aims to mitigate the adverse effects of vasopressin on mood and behavior.
Structural Characteristics
- Chemical Class : Synthetic organic compound
- Structure : β-lactam derivative with an azetidone ring
- Bioavailability : Orally bioavailable and CNS penetrant
Preclinical Studies
Preclinical studies have demonstrated the efficacy of this compound in various animal models:
- Aggression : In rodent models, this compound significantly reduced aggressive behavior when exposed to social stressors. For instance, functional magnetic resonance imaging (fMRI) studies indicated that this compound blocked neural activity associated with aggression when a male rat was introduced into a territory with a bonded pair .
- Anxiety and Depression : this compound has shown promise in reducing anxiety-like behaviors in models of stress-induced depression. It effectively blunted physiological responses to stressors, suggesting a potential application in treating anxiety disorders .
Clinical Trials
This compound has progressed through several clinical trials aimed at evaluating its safety and efficacy:
Clinical Trial ID | Title | Type | Status |
---|---|---|---|
NCT02922166 | Effects of this compound on an Experimental Model of Fear and Anxiety in Humans | Phase 1 Interventional | Completed |
NCT02733614 | Proof-of-concept Study to Assess the Efficacy and Safety of this compound in Adults With PTSD | Phase 2 Interventional | Ongoing |
NCT02055638 | Safety, Tolerability and Activity of this compound in Adults With Intermittent Explosive Disorder | Phase 1/Phase 2 Interventional | Ongoing |
NCT02507284 | Tolerability, Safety, and Activity of this compound in Irritable Subjects With Huntington's Disease | Phase 2 Interventional | Completed |
Case Studies
- Huntington's Disease : In an exploratory Phase 2 trial (STAIR), this compound was administered to patients with irritability and aggressive behavior associated with Huntington's disease. The trial assessed various behavioral scales including the Cohen-Mansfield Agitation Inventory (CMAI) and Aberrant Behavior Checklist (ABC). Results indicated that this compound was well tolerated and showed a reduction in irritability and aggression .
- Post-Traumatic Stress Disorder (PTSD) : A proof-of-concept study is currently assessing the efficacy of this compound in adults with PTSD. Preliminary findings suggest that the drug may help alleviate symptoms by modulating the neurobiological pathways involved in fear responses .
Efficacy Data
A summary of key findings from studies involving this compound includes:
- Reduction in Aggressive Behavior : In preclinical models, aggressive responses were significantly blunted when treated with this compound compared to controls.
- Neural Response Modulation : fMRI studies indicated that this compound effectively blocked vasopressin-induced activation of brain regions associated with aggression .
- Behavioral Assessments : In clinical trials for Huntington's disease patients, various scales demonstrated improvements in mood and reductions in aggressive conduct following treatment with this compound.
Statistical Analysis
In a recent trial assessing irritability among Huntington's disease patients, statistical analyses were performed using repeated measures ANOVA. Key statistics from the study are summarized below:
Time Point | Statistic | Placebo (N=36) | This compound 120 mg BID (N=36) | This compound 160 mg BID (N=34) |
---|---|---|---|---|
Visit 4 | Mean (SD) | 2.9 (4.38) | 2.9 (3.61) | 3.4 (4.64) |
Median | 1.0 | 2.0 | 1.0 | |
Min-Max | 0-16 | 0-12 | 0-16 |
These results indicate that while there were no significant differences between groups at baseline, trends suggested improved outcomes for those receiving higher doses of this compound.
特性
IUPAC Name |
(2R)-4-oxo-2-[(3S,4R)-2-oxo-3-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]-4-[(E)-2-phenylethenyl]azetidin-1-yl]-N-[(1R)-1-phenylethyl]-4-(4-piperidin-1-ylpiperidin-1-yl)butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H49N5O5/c1-30(32-16-8-3-9-17-32)43-40(49)36(28-38(48)45-26-22-34(23-27-45)44-24-12-5-13-25-44)46-35(21-20-31-14-6-2-7-15-31)39(41(46)50)47-37(29-52-42(47)51)33-18-10-4-11-19-33/h2-4,6-11,14-21,30,34-37,39H,5,12-13,22-29H2,1H3,(H,43,49)/b21-20+/t30-,35-,36-,37-,39+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUKOXWSIGULLE-JVOQCOEYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(CC(=O)N2CCC(CC2)N3CCCCC3)N4C(C(C4=O)N5C(COC5=O)C6=CC=CC=C6)C=CC7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)[C@@H](CC(=O)N2CCC(CC2)N3CCCCC3)N4[C@@H]([C@@H](C4=O)N5[C@H](COC5=O)C6=CC=CC=C6)/C=C/C7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H49N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701032257 | |
Record name | SRX246 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701032257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
703.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
512784-93-9 | |
Record name | SRX-246 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0512784939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SRX-246 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16968 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SRX246 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701032257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SRX-246 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/372X2P22UY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。